molecular formula C17H38O3Si2 B12571169 Pentanal, 4,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4S)- CAS No. 196080-29-2

Pentanal, 4,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4S)-

Cat. No.: B12571169
CAS No.: 196080-29-2
M. Wt: 346.7 g/mol
InChI Key: OUGNHTDBGGTNLS-HNNXBMFYSA-N
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Description

Pentanal, 4,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4S)- is a chemical compound with the molecular formula C11H24O2Si. It is a derivative of pentanal, where the hydrogen atoms at positions 4 and 5 are replaced by tert-butyldimethylsilyl (TBDMS) groups. This compound is often used in organic synthesis due to its unique reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanal, 4,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4S)- typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The reaction proceeds via the formation of a silyl ether, which is stable under a variety of conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the reaction. The purification process often involves column chromatography or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Pentanal, 4,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4S)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pentanal, 4,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4S)- has several applications in scientific research:

    Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

    Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the modification of lead compounds.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentanal, 4,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4S)- involves the formation of stable silyl ethers, which protect hydroxyl groups from unwanted reactions. The tert-butyldimethylsilyl groups provide steric hindrance, preventing nucleophilic attack on the protected hydroxyl groups. This stability allows for selective reactions at other functional sites within the molecule .

Comparison with Similar Compounds

Similar Compounds

    Pentanal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: Similar structure but with only one silyl ether group.

    Hexanal, 5,6-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (5S)-: Similar structure with an additional carbon atom in the aldehyde chain.

    Butanal, 3,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3S)-: Similar structure with one less carbon atom in the aldehyde chain.

Uniqueness

Pentanal, 4,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4S)- is unique due to the presence of two silyl ether groups, which provide enhanced stability and protection for hydroxyl functionalities. This makes it particularly useful in complex organic synthesis where selective protection and deprotection are required .

Properties

CAS No.

196080-29-2

Molecular Formula

C17H38O3Si2

Molecular Weight

346.7 g/mol

IUPAC Name

(4S)-4,5-bis[[tert-butyl(dimethyl)silyl]oxy]pentanal

InChI

InChI=1S/C17H38O3Si2/c1-16(2,3)21(7,8)19-14-15(12-11-13-18)20-22(9,10)17(4,5)6/h13,15H,11-12,14H2,1-10H3/t15-/m0/s1

InChI Key

OUGNHTDBGGTNLS-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@H](CCC=O)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(CCC=O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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